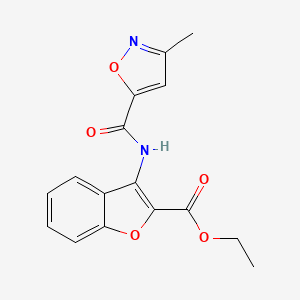![molecular formula C11H16ClN3O2 B2435519 tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate CAS No. 1638765-31-7](/img/structure/B2435519.png)
tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate” is a chemical compound with the molecular formula C11H16ClN3O2 . It has an average mass of 257.717 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular weight is 257.72 .Scientific Research Applications
Biodegradation and Environmental Fate
Biodegradation and Environmental Fate of Ethyl tert-butyl ether (ETBE) Research indicates that microorganisms in soil and groundwater can degrade ETBE, a compound structurally similar to tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate. These microorganisms utilize ETBE either as a carbon and energy source or through cometabolism with alkanes. Despite slow degradation kinetics and low biomass yields, the presence of specific genes such as ethB and alkB suggests potential bioremediation applications. However, challenges such as the presence of co-contaminants and the lack of identified pathways for anaerobic degradation need to be addressed to enhance the effectiveness of bioremediation strategies (Thornton et al., 2020).
Decomposition and Conversion
Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor Methyl tert-butyl ether (MTBE), another structurally related compound, can be decomposed and converted into simpler hydrocarbons like methane, ethylene, and acetylene by using a radio frequency (RF) plasma reactor. This technology indicates the potential for advanced decomposition and conversion methodologies that could be applicable to related compounds, offering a pathway for environmental remediation of contaminants (Hsieh et al., 2011).
Microbial Degradation
Microbial Degradation of Fuel Oxygenates The degradation of fuel oxygenates like MTBE and ETBE, closely related to this compound, in subsurface environments involves complex processes influenced by various redox conditions. Microbial degradation, often resulting in intermediates like tert-butyl alcohol (TBA), varies significantly based on site-specific conditions. The identification and quantification of degradation processes through methods like compound-specific isotope analysis (CSIA) are crucial for understanding and harnessing microbial pathways for the bioremediation of such compounds (Schmidt et al., 2004).
Properties
IUPAC Name |
tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)13-5-4-8-6-14-9(12)15-7-8/h6-7H,4-5H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPJYGXOIOWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
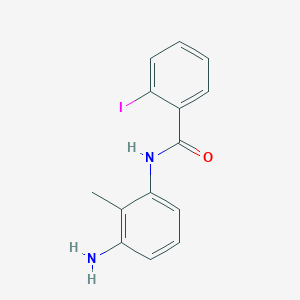
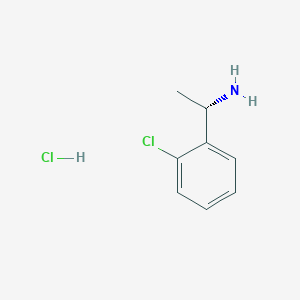
![N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435439.png)
![[5-(4-Methylanilino)-2H-triazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B2435440.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2435441.png)
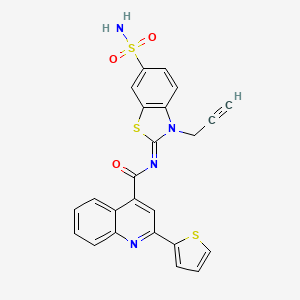
![2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine](/img/structure/B2435446.png)
![Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2435447.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2435449.png)
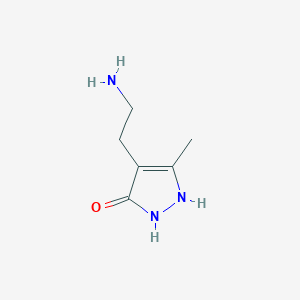

![N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2435454.png)
![4-Ethyl-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2435455.png)
